5-HT6 Receptor Affinity: Subnanomolar Potency Comparable to Clinical Candidates
Derivatives of the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold, which includes the target compound as a core, have demonstrated subnanomolar binding affinity (Ki) for the human 5-HT6 receptor. While direct Ki data for the unsubstituted target compound is not available, structurally related compounds within this series show a Ki value as low as 0.479 nM, with an IC50 of 0.88 nM in functional antagonism assays [1]. This places the scaffold's potential affinity in the same range as the well-characterized 5-HT6 antagonist SB-399885, which exhibits a Ki of 0.72 nM [2].
| Evidence Dimension | 5-HT6 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold derivative Ki: 0.479 nM; IC50: 0.88 nM [1] |
| Comparator Or Baseline | SB-399885 (known 5-HT6 antagonist): Ki = 0.72 nM [2] |
| Quantified Difference | Scaffold derivative shows comparable, subnanomolar affinity (<1 nM difference) |
| Conditions | Human recombinant 5-HT6 receptor expressed in HEK293 cells; radioligand displacement assays [1][2] |
Why This Matters
This demonstrates that the core benzoxazine scaffold is capable of achieving high-affinity 5-HT6 antagonism, a key property for CNS-targeted programs, and is quantitatively on par with established tool compounds.
- [1] BindingDB. (n.d.). BDBM50417933: Affinity Data for CHEMBL1668588. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417933&google=BDBM50417933. View Source
- [2] Cayman Chemical. (2022). SB-399885 (Hydrochloride) Product Information. Retrieved from https://www.netascientific.com/cayman-sb-399885-hydrochloride-n-3-5-dichloro-2-methoxyphenyl. View Source
